1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one
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Overview
Description
1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties
Preparation Methods
The synthesis of 1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidants such as Cu(OAc)2 and KI, and solvents like CH3CN . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a versatile synthon due to its inherently rich reactivity . In biology and medicine, derivatives of pyrrolidin-2-ones have been studied for their potential biological activities, including antibacterial and antifungal properties . In the industry, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process allows the compound to exert its effects through various molecular targets and pathways .
Comparison with Similar Compounds
Properties
CAS No. |
59857-93-1 |
---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-butyl-4-(oxan-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H25NO3/c1-2-3-7-15-10-12(9-13(15)16)11-18-14-6-4-5-8-17-14/h12,14H,2-11H2,1H3 |
InChI Key |
WFMHSAAVVVDWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)COC2CCCCO2 |
Origin of Product |
United States |
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